molecular formula C12H16N4O2 B7081474 N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide

Cat. No.: B7081474
M. Wt: 248.28 g/mol
InChI Key: RADFGNPGZMOZTC-UHFFFAOYSA-N
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Description

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide is a heterocyclic compound featuring a triazolopyridine core

Properties

IUPAC Name

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-3-6-18-7-10(17)15-11-9(2)4-5-16-12(11)13-8-14-16/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADFGNPGZMOZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NC1=C(C=CN2C1=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides.

    Acylation: The triazolopyridine intermediate is then acylated with 2-propoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely scale up the microwave-assisted synthesis due to its efficiency and eco-friendliness. The process would involve optimizing reaction conditions to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the propoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases involved in signal transduction pathways, thereby modulating cellular processes like proliferation, apoptosis, or metabolism. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide stands out due to its specific structural features and the presence of the propoxyacetamide moiety, which may confer unique pharmacokinetic properties and biological activities compared to other triazolopyridine derivatives.

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